molecular formula C18H21N3O2S B1680414 Rabeprazole thioether CAS No. 117977-21-6

Rabeprazole thioether

Cat. No. B1680414
M. Wt: 343.4 g/mol
InChI Key: BSXAHDOWMOSVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole thioether, also known as Rabeprazole sulfide, is an essential intermediate for the production of Rabeprazole . It is also one of the main metabolites of Rabeprazole in vivo . The molecular formula of Rabeprazole thioether is C18H21N3O2S and its molecular weight is 343.44 g/mol .


Synthesis Analysis

Rabeprazole sodium was synthesized using Rabeprazole thioether as a raw material and sodium hypochlorite solution as the oxidant . The oxidation of Rabeprazole sulfide is a key step in the synthesis of Rabeprazole .


Molecular Structure Analysis

Rabeprazole has a heterocyclic molecule consisting of a pyridine and benzimidazole moiety linked by a methylsulfinyl group . This general structure guarantees the similar pharmacological properties of other proton pump inhibitors .


Chemical Reactions Analysis

Rabeprazole is metabolized mainly non-enzymatically to Rabeprazole-thioether . This in vitro study was designed to clarify the stereoselective oxidation mechanism and to identify the enzyme(s) involved in the metabolic breakdown of Rabeprazole-thioether to Rabeprazole .


Physical And Chemical Properties Analysis

Rabeprazole thioether has a molecular formula of C18H21N3O2S and a molecular weight of 343.44 g/mol .

Scientific Research Applications

Pharmacokinetics and Metabolism

Rabeprazole thioether, a potent inhibitor of gastric H+, K+-ATPase, exhibits a pharmacokinetic profile that is linearly related to dose. It is extensively metabolized in the liver through the cytochrome P450 system and predominantly excreted in urine. Notably, its pharmacokinetics are substantially altered in the elderly and patients with chronic cirrhosis, yet these changes do not necessitate dosage adjustments in these special patient populations. Furthermore, renal dysfunction requiring maintenance hemodialysis does not significantly alter the pharmacokinetic profile of rabeprazole thioether, suggesting that dosage adjustment is also unnecessary in these cases (Swan, Hoyumpa, & Merritt, 1999).

Gastric Acid Suppression and Helicobacter Pylori Eradication

Rabeprazole thioether's rapid activation over a wide pH range contributes to its early onset of effective acid inhibition compared to other proton pump inhibitors. This acid suppression is beneficial for treating acid-related disorders such as gastro-oesophageal reflux disease (GERD) and peptic ulcers. Moreover, rabeprazole thioether exhibits antibacterial activity against Helicobacter pylori, making it an effective component of combination therapy for H. pylori eradication (Williams & Pounder, 1999).

Acid-Related Disease Treatment and On-Demand Therapy

Rabeprazole thioether's pharmacodynamic profile is characterized by rapid suppression of gastric acid secretion, irrespective of the patient's CYP2C19 genotype. This leads to high eradication rates for H. pylori and suggests that rabeprazole may be more suitable than omeprazole for on-demand therapy of symptomatic gastro-oesophageal reflux disease. The use of rabeprazole thioether does not involve clinically significant drug-drug interactions, which is advantageous for patients undergoing multi-drug regimens (J. Horn, 2004).

Clinical Efficacy and Safety in Acid-Dependent Diseases

Clinical reviews have highlighted rabeprazole thioether's high dissociation constant (pKa), which enables rapid proton pump blockade in parietal cells. Its lower metabolic dependence on the cytochrome P-450 enzyme system makes its antisecretory effect more predictable and reduces the risk of drug interactions. These properties collectively contribute to its high clinical efficacy in treating a range of acid-dependent diseases such as gastroesophageal reflux disease and peptic ulcer, making rabeprazole thioether a preferred drug in both course and maintenance therapies for these conditions (O. Lopina, B. K. Nurgalieva, & T. Lapina, 2021).

Safety And Hazards

Rabeprazole thioether is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Rabeprazole thioether is an important imidazole compound, which is not only a precursor of Rabeprazole synthesis, but is also one of the main metabolites of Rabeprazole in vivo . Future research could explore the possibility of whether these fungi could exhibit some oxidase activity so that the Rabeprazole sulfide could be transformed into Rabeprazole .

properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXAHDOWMOSVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433250
Record name 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole thioether

CAS RN

117977-21-6
Record name Rabeprazole-thioether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117977-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole thioether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE THIOETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (26.6 g (100 mmol)), denatured ethanol (160 ml), 2-benzimidazolethiol (15.0 g (100 mmol)), and sodium hydroxide (13.4 g (335 mmol)) were added together, and reaction was carried out for approximately 2 hours at 50° C. After it had been confirmed by TLC that the starting material had disappeared, vacuum concentration was carried out, and toluene (300 ml) and water (168 ml) were then added. After stirring and then leaving to stand, the aqueous layer was separated off. The organic layer was washed with a 10% sodium hydroxide aqueous solution (50 ml), and twice with water (50 ml), and then vacuum concentration was carried out, thus obtaining crude 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (34.8 g) (HPLC purity 98.7%, yield 101%).
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 cc of ethanol was added to a mixture comprising 280 mg (1.8 mmol) of 2-mercapto-1H-benzimidazole, 470 mg (2 mmol) of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine and 100 mg (2.4 mmol) of sodium hydroxide. The obtained mixture was stirred at 50° C. for 3 hours. After the completion of the reaction, the reaction mixture was distilled to remove the ethanol. The obtained residue was purified by silica gel column chromatography to obtain 590 mg of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H-benzimidazole as a pale yellow crystal.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To this 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin solution was added 2-benzimidazole thiol (8.71 g (58.0 mmol)) at room temperature. A 25% aqueous sodium hydroxide solution (40.6 g) was added gradually as the temperature (internal temperature) was gradually raised to 65° C. The reaction mixture was stirred for about an hour and a half at 65° C. (internal temperature). Water (60.0 ml) was added to the reaction mixture at 65° C., after which 25% aqueous sodium hydroxide solution (0.2 g) was added and stirred. This reaction mixture was allowed to stand, and the water layer was separated. The organic layer was washed with water (20.0 ml) twice, and toluene (79.6 ml) and methanol (21.5 ml) were added to the organic layer to obtain a 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine (26.6 g (100 mmol)), denatured ethanol (160 ml), 2-benzimidazole thiol (15.0 g (100 mmol)) and sodium hydroxide (13.4 g (335 mmol)) were added together and reacted for about 2 hours at 50° C. After disappearance of the raw materials had been confirmed by TLC, this solution was concentrated under a reduced pressure, toluene (30 ml) and water (168 ml) were added thereto. After stirring and still standing the water layer was separated. The organic layer was washed with 10% aqueous sodium hydroxide solution (50 ml) and water (2×50 ml) and concentrated under a reduced pressure to obtain crude 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (34.8 g) (HPLC purity 98.7%, yield 101%).
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rabeprazole thioether
Reactant of Route 2
Reactant of Route 2
Rabeprazole thioether
Reactant of Route 3
Reactant of Route 3
Rabeprazole thioether
Reactant of Route 4
Reactant of Route 4
Rabeprazole thioether
Reactant of Route 5
Reactant of Route 5
Rabeprazole thioether
Reactant of Route 6
Reactant of Route 6
Rabeprazole thioether

Citations

For This Compound
169
Citations
M Miura, S Satoh, H Tada, T Habuchi… - European journal of clinical …, 2006 - Springer
… from rabeprazole-thioether have not been identified. The aim of the present study was to investigate the stereoselective formation of rabeprazole from rabeprazole-thioether using …
Number of citations: 45 link.springer.com
T Uno, N Yasui-Furukori, M Shimizu… - … of Chromatography B, 2005 - Elsevier
… present at the same time as rabeprazole thioether. We overcame the limits of quantification of 1 ng/ml for rabeprazole and 3 ng/ml for rabeprazole thioether by using a different organic …
Number of citations: 56 www.sciencedirect.com
NR Srinivas - European journal of clinical pharmacology, 2011 - Springer
Dear Editor: The work of Sheng et al. is interesting in that an attempt is made to predict the PK/PD outcome of rabeprazole after a single-dose administration in healthy volunteers who …
Number of citations: 1 link.springer.com
M Miura, H Tada, S Satoh, T Habuchi… - Journal of pharmaceutical …, 2006 - Elsevier
… of rabeprazole enantiomers and rabeprazole-thioether in renal transplant recipients that were … Pharmacokinetic analysis of rabeprazole enantiomers and rabeprazole-thioether were …
Number of citations: 65 www.sciencedirect.com
M Miura - Yakugaku Zasshi, 2006 - jstage.jst.go.jp
… is primarily converted non-enzymatically to rabeprazole-thioether, with only some being … -mediated metabolic conversion from rabeprazole-thioether to rabeprazole. Both enantiomers of …
Number of citations: 42 www.jstage.jst.go.jp
C Tang, Z Chen, X Dai, W Zhu, D Zhong… - Drug Metabolism and …, 2019 - ASPET
Racemic proton pump inhibitors (PPIs) have been developed into pure enantiomers given superior pharmacokinetic profiles. However, after doses of single enantiomer PPIs, different …
Number of citations: 6 dmd.aspetjournals.org
RP Dash, R Rais, NR Srinivas - Xenobiotica, 2018 - Taylor & Francis
… Rabeprazole is primarily metabolized by nonenzymatic sulfoxide reduction to form a thioether metabolite known as rabeprazole thioether (Figure 1). The CYP2C19 and CYP3A4 …
Number of citations: 10 www.tandfonline.com
C Lu, Y Jia, Y Song, X Li, Y Sun, J Zhao, S Wang… - … of Chromatography B, 2015 - Elsevier
… To study urinary excretion properties of rabeprazole and two of its metabolites, ie rabeprazole thioether and desmethyl rabeprazole thioether in human urine, a sensitive, selective, …
Number of citations: 13 www.sciencedirect.com
XQ Li, TB Andersson, M Ahlström, L Weidolf - Drug metabolism and …, 2004 - ASPET
… The inhibitory potency of a nonenzymatically formed product of rabeprazole, rabeprazole thioether, was also investigated and showed potent, competitive inhibition with K i values of 6 …
Number of citations: 927 dmd.aspetjournals.org
E Simpemba, R Liu, C Sun… - Journal of separation …, 2014 - Wiley Online Library
… active metabolites, rabeprazole thioether and desmethyl rabeprazole thioether, in human … mL for rabeprazole thioether, and 0.05–100 ng/mL for desmethyl rabeprazole thioether. The …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.